Ethyl 1-Boc-2-oxopiperidine-4-carboxylate
Description
Significance of Piperidine (B6355638) Ring Systems in Biologically Active Molecules and Materials Science
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry and materials science. ajchem-a.com It is a ubiquitous motif found in a vast number of natural products, particularly alkaloids, and is a core component of many top-selling pharmaceuticals. sigmaaldrich.comchemicalbook.com Its prevalence is due to its ability to adopt a stable chair conformation, which can present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets like enzymes and receptors. cymitquimica.comcymitquimica.com
Piperidine derivatives exhibit a wide spectrum of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anticancer effects. chemicalbook.comnih.gov For instance, the piperidine core is central to the activity of drugs such as donepezil (B133215) (used for Alzheimer's disease) and fentanyl (an analgesic). researchgate.net The introduction of a chiral piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. cymitquimica.com This structural flexibility and capacity for diverse biological interactions make the piperidine scaffold a highly attractive and essential component in modern drug discovery and development. nih.gov
Role of N-Protection Strategies in Heterocyclic Synthesis
In the multistep synthesis of complex nitrogen-containing heterocyles, the protection of amine functional groups is a critical strategy. nih.gov The nitrogen atom in a piperidine ring is both basic and nucleophilic, which can interfere with various synthetic transformations. N-protection strategies temporarily mask this reactivity, allowing other parts of the molecule to be modified selectively. nih.gov
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness and ease of handling. mdpi.com It is stable under a wide range of reaction conditions, including those involving nucleophiles, bases, and catalytic hydrogenation. mdpi.comrsc.org Crucially, the Boc group is acid-labile and can be removed under relatively mild acidic conditions, such as with trifluoroacetic acid (TFA), which preserves many other functional groups within the molecule. rsc.orgwhiterose.ac.uk This orthogonality makes the Boc group an invaluable tool in complex synthetic sequences, particularly in peptide synthesis and the construction of pharmaceutical intermediates. mdpi.comresearchgate.net The use of N-protection is fundamental to controlling reactivity and achieving high yields in the synthesis of functionalized heterocyclic systems. rsc.org
Structural Context of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate
This compound is a highly functionalized building block designed for synthetic versatility. Its structure combines the piperidine core with three key functional moieties that can be manipulated independently: a lactam (2-oxopiperidine), an N-Boc protecting group, and an ethyl carboxylate at the 4-position.
The strategic placement of the Boc group and the ethyl carboxylate significantly enhances the synthetic utility of the scaffold. The Boc group at the N-1 position serves to protect the nitrogen atom, preventing its interference in subsequent reactions and allowing for controlled deprotection when desired. mdpi.com
The ethyl carboxylate at the C-4 position is a versatile functional group that can serve multiple roles. It can act as a handle for chain extension, be converted into other functional groups such as amides, alcohols, or aldehydes, or participate in cyclization reactions. The presence of both a ketone (at C-2) and an ester (at C-4) provides multiple sites for selective chemical modification, making this molecule a valuable starting point for creating diverse and complex piperidine derivatives. rsc.org
| Structural Component | Functional Group Class | Primary Role in Synthesis |
|---|---|---|
| 2-Oxopiperidine Core | Lactam (Cyclic Amide) | Provides a stable heterocyclic core and allows for functionalization at adjacent positions (α-carbons). |
| 1-Boc Group | Carbamate (B1207046) (N-Protecting Group) | Masks the reactivity of the nitrogen atom; allows for controlled deprotection under acidic conditions. whiterose.ac.uk |
| 4-Carboxylate Moiety | Ethyl Ester | Serves as a versatile handle for transformations like hydrolysis, amidation, reduction, or carbon-carbon bond formation. |
Research Scope and Objectives for Elucidating Synthetic Utility and Reactivity
The unique combination of functional groups in this compound positions it as a highly promising, yet underexplored, chiral building block for organic synthesis. The primary research objective is to fully elucidate its synthetic utility by exploring the selective reactivity of each functional site. Key research goals include investigating the stereoselective reduction of the C-4 ketone, the functionalization of the C-3 position via enolate chemistry, and the diverse transformations of the C-4 carboxylate group.
Further objectives involve utilizing this scaffold in the total synthesis of complex natural products and in the creation of libraries of novel, drug-like molecules. By systematically studying its reactivity, the chemical community can unlock the full potential of this versatile intermediate for applications in medicinal chemistry and materials science, ultimately expanding the accessible chemical space for piperidine-based compounds. The development of efficient synthetic routes starting from this building block could streamline the production of valuable pharmaceutical agents. rsc.org
| Reaction Type / Application | Description | Relevance to this compound |
|---|---|---|
| Acid-Mediated Cyclization | Amine-substituted enones undergo a 6-endo-trig cyclization to stereoselectively form trans-4-oxopiperidines, which have been used in the synthesis of alkaloids like (+)-myrtine and (−)-solenopsin A. | Demonstrates the utility of the oxopiperidine core as a precursor to complex alkaloids. The subject compound is a pre-formed oxopiperidine, ready for further functionalization. |
| Asymmetric Intramolecular Michael Reaction | Acyclic amino-enoates can be cyclized to form chiral piperidine acetates, which serve as versatile building blocks for enantioselective alkaloid synthesis. whiterose.ac.uk | Highlights the importance of chiral piperidine carboxylates as key intermediates. The subject compound provides a related chiral scaffold. |
| Synthesis of Pharmaceutical Intermediates | Chiral 2-substituted piperidine-4-carboxylic acids, synthesized from N-Cbz amino acids, are valuable intermediates for pharmaceuticals such as the fibrinolysis inhibitor AZD6564. rsc.org | Underscores the value of the piperidine-4-carboxylate structure in accessing high-value pharmaceutical targets. |
| Hydrogenation of Pyridines | A common method for accessing the piperidine core is the hydrogenation of substituted pyridines, often leading to cis-piperidines which can be epimerized to the trans-diastereomers. researchgate.netresearchgate.net | This provides a synthetic context for how the piperidine scaffold itself is often constructed before further functionalization. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 2-oxopiperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(10(15)8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLECXBXMFQBFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C(=O)C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 1 Boc 2 Oxopiperidine 4 Carboxylate and Its Stereoisomers
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate reveals several potential disconnection points, suggesting various synthetic strategies. The core structure is a 2-piperidone (B129406) ring, which is a cyclic amide or lactam.
The most logical disconnections are at the amide bond and the C-C bond formed during cyclization. A primary disconnection of the N-Boc group leads to the corresponding N-unprotected piperidone. The ethyl ester can be disconnected to the corresponding carboxylic acid, which can be formed from a suitable precursor.
A key disconnection strategy for the piperidine (B6355638) ring itself is the Dieckmann cyclization. This approach involves the intramolecular condensation of a diester to form a β-keto ester. In this case, the target molecule could be retrosynthetically disconnected to an open-chain amino diester. This key precursor would contain the nitrogen atom, the carbon backbone of the piperidine ring, and the two ester functionalities required for the cyclization.
Another retrosynthetic approach could involve the formation of the 2-oxo functionality at a later stage of the synthesis, potentially from a pre-existing piperidine ring.
Key Precursors:
Based on these retrosynthetic strategies, the following key precursors can be identified:
N-(2,4-di(ethoxycarbonyl)butyl)amine derivatives: These are crucial for the Dieckmann cyclization approach.
Glutamic acid derivatives: The carbon skeleton of glutamic acid is a suitable starting point for the construction of the 2-oxopiperidine-4-carboxylate core.
Substituted pyridines: Catalytic hydrogenation of appropriately substituted pyridine (B92270) precursors can yield the desired piperidine ring.
Classical and Established Synthetic Routes
Classical approaches to the synthesis of this compound rely on well-established organic reactions for ring formation, functional group introduction, and protection.
The formation of the 2-piperidone ring is a critical step in the synthesis. Several classical methods can be employed:
Dieckmann Cyclization: This is a widely used method for the synthesis of cyclic β-keto esters. dtic.mil The synthesis would start with a diester precursor, which upon treatment with a strong base (e.g., sodium ethoxide), undergoes intramolecular cyclization to form the 2-oxopiperidine-4-carboxylate ring system. The reaction is driven by the formation of a stable enolate of the resulting β-keto ester. Careful control of reaction conditions is necessary to favor the desired cyclization over intermolecular reactions. dtic.mil
Lactamization of Amino Acids: An alternative approach involves the cyclization of a δ-amino acid derivative. For the target molecule, a suitable N-protected δ-amino dicarboxylic acid monoester could be cyclized to the lactam using standard peptide coupling reagents or by thermal dehydration.
From Glutarimide (B196013) Derivatives: The 2-oxopiperidine ring can also be accessed from glutarimide precursors through selective reduction of one of the imide carbonyl groups.
The 2-oxo group is inherent to the 2-piperidone (δ-valerolactam) structure. In syntheses starting from acyclic precursors, the 2-oxo functionality is typically formed during the cyclization/lactamization step. For instance, in the Dieckmann condensation of an appropriate amino diester, the ketone at the 2-position is formed as part of the β-keto ester product.
In cases where a pre-formed piperidine ring is used, the 2-oxo group can be introduced through oxidation of the α-carbon adjacent to the nitrogen. However, this approach can be challenging in terms of selectivity.
Esterification: The ethyl carboxylate group at the 4-position is typically introduced either in the starting materials (as in the Dieckmann cyclization of a diethyl ester precursor) or by esterification of a carboxylic acid intermediate. Standard esterification methods, such as Fischer esterification (refluxing the carboxylic acid in ethanol (B145695) with a catalytic amount of strong acid), can be employed.
N-Boc Protection: The tert-butoxycarbonyl (Boc) protecting group is crucial for modulating the reactivity of the nitrogen atom during the synthesis. The Boc group is typically introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. nbinno.com This protection is often performed after the formation of the piperidine ring to avoid interference with the cyclization step. nbinno.com
| Synthetic Step | Reagents and Conditions | Key Transformation |
| Piperidine Ring Formation (Dieckmann Cyclization) | Diethyl N-substituted-2-aminopentanedioate, Sodium ethoxide, Ethanol | Intramolecular condensation to form a β-keto ester. |
| Esterification | 2-Oxopiperidine-4-carboxylic acid, Ethanol, Sulfuric acid (cat.) | Formation of the ethyl ester. |
| N-Boc Protection | Ethyl 2-oxopiperidine-4-carboxylate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, Dichloromethane (B109758) | Protection of the piperidine nitrogen. nbinno.com |
Stereoselective and Enantioselective Synthesis
The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral piperidine derivatives, which are important in medicinal chemistry.
Chiral Auxiliaries: One established strategy for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral 2-oxopiperidine derivatives, a chiral amine could be used as a precursor, which, after cyclization, would yield an enantiomerically enriched product.
Catalytic Asymmetric Methods: Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to generate chiral compounds. These methods use a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product. For the synthesis of the target molecule, several catalytic asymmetric strategies could be envisioned:
Asymmetric Hydrogenation: An unsaturated precursor, such as a dihydropyridone, could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium) to introduce the stereocenter at the 4-position.
Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from ketones, which could be precursors to the target piperidone. acs.org
Organocatalysis: Chiral small organic molecules can also be used as catalysts to promote enantioselective reactions. For instance, an asymmetric Michael addition to an α,β-unsaturated precursor could be used to set the stereocenter at the 4-position.
| Method | Description | Potential Application |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. | Use of a chiral amino acid derivative as a precursor for the piperidone ring. |
| Catalytic Asymmetric Hydrogenation | A chiral metal catalyst is used to deliver hydrogen to one face of a double bond. | Hydrogenation of a dihydropyridone precursor to set the stereocenter at C4. |
| Biocatalysis (e.g., Transaminases) | Enzymes are used to catalyze stereoselective transformations. | Asymmetric synthesis of a chiral amino precursor. acs.org |
Diastereoselective Approaches to Chiral 2-Oxopiperidine Derivatives
The synthesis of chiral 2-oxopiperidine derivatives, which are valuable scaffolds in medicinal chemistry, often relies on diastereoselective strategies to control the three-dimensional arrangement of substituents. nih.govrsc.org These approaches are critical for creating specific stereoisomers, which can have vastly different biological activities.
Key diastereoselective methods include:
Reduction of β-enamino esters: The diastereoselective reduction of chiral piperidine β-enamino esters is a studied route to obtaining specific β-amino esters, which are precursors to chiral piperidones. researchgate.net For instance, the reduction of a tetrasubstituted double bond in a piperidine β-enamino ester can proceed with high diastereoselectivity. clockss.org
Alkylation of Chiral Precursors: Another effective strategy involves the diastereoselective alkylation of a chiral cyclic β-amino ester, which can be prepared from a chiral amine like (R)-methylbenzylamine. researchgate.net
Cyclization Cascades: Readily available lactam-tethered alkenols can undergo regioselective and stereocontrolled cascade reactions, such as halocycloetherification, to produce polysubstituted and polycyclic 2-oxopiperidines. nih.govrsc.org This method is particularly attractive for building molecular complexity in a controlled manner. rsc.org
Catalytic Hydrogenation: The exocyclic double bonds in lactam-fused tetrahydropyrans can be diastereoselectively hydrogenated to create structures with four contiguous stereocenters. nih.gov
These methods leverage chiral auxiliaries, substrate control, or reagent control to influence the stereochemical outcome of the reaction, yielding enriched mixtures of the desired diastereomer.
Control of Stereochemistry at C-2 and C-4 Positions
Achieving precise control over the stereochemistry at the C-2 and C-4 positions of the piperidine ring is crucial for synthesizing analogues of biologically active compounds. nih.gov Phenylglycinol-derived oxazolopiperidone lactams have emerged as versatile building blocks that allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring. nih.gov
Recent advancements have focused on catalyst-controlled C-H functionalization, which offers a direct way to install substituents at specific sites. nih.gov For example, the choice of rhodium catalyst and the nature of the nitrogen-protecting group can dictate whether functionalization occurs at the C-2 or C-4 position.
| Catalyst | N-Protecting Group | Position Functionalized | Reference |
| Rh2(R-TCPTAD)4 | Boc | C-2 | nih.gov |
| Rh2(S-2-Cl-5-BrTPCP)4 | α-oxoarylacetyl | C-4 | nih.gov |
This catalyst- and directing-group-controlled approach provides a powerful tool for selectively creating either C-2 or C-4 substituted piperidines with high diastereoselectivity and enantioselectivity. nih.gov Furthermore, kinetic resolution using chiral bases like n-BuLi and sparteine (B1682161) can be employed to separate enantiomers of 2-arylpiperidines that contain a functionalizable group at the C-4 position, providing access to enantioenriched building blocks. acs.org
Modern Synthetic Advancements and Process Intensification
The synthesis of piperidine derivatives has benefited significantly from modern advancements that focus on process intensification, aiming to make chemical manufacturing more efficient, safer, and environmentally friendly.
Green Chemistry Principles in Scalable Production
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govuniroma1.it Its 12 principles provide a framework for sustainable chemical manufacturing. mdpi.comnih.gov In the scalable production of piperidine derivatives, these principles are applied to minimize environmental impact and improve safety.
Key Green Chemistry Principles in Practice:
Waste Prevention: Designing syntheses to minimize byproduct formation is a core goal. nih.gov
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol, or even performing reactions under solvent-free conditions, significantly reduces environmental impact. nih.govmdpi.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. nih.gov
Renewable Feedstocks: Utilizing raw materials derived from renewable sources, such as biomass, is a key aspect of sustainable chemistry. nih.govnih.gov
By incorporating these principles, the large-scale synthesis of complex molecules like this compound can be made more economically viable and environmentally responsible. beilstein-journals.org
Flow Chemistry Applications in Piperidine Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.govazolifesciences.com In this approach, chemicals are pumped through a network of tubes and reactors, allowing for precise control over reaction conditions such as temperature, pressure, and reaction time. azolifesciences.com
Advantages of Flow Chemistry in Piperidine Synthesis:
Enhanced Safety: The small reaction volumes within microreactors allow for the safe handling of hazardous reagents and highly exothermic reactions. azolifesciences.com
Improved Efficiency and Yield: Superior mixing and heat transfer in flow reactors often lead to higher yields and shorter reaction times compared to traditional batch processing. acs.orgresearchgate.net
Scalability: Scaling up production is simplified by running the system for longer periods or by using multiple reactors in parallel ("numbering-up"). acs.org
Process Control: Automation and real-time monitoring allow for precise control over the reaction, leading to consistent product quality. azolifesciences.com
Flow chemistry has been successfully applied to the synthesis of various piperidine and pyrrolidine (B122466) derivatives, demonstrating its utility in producing these important heterocyclic motifs efficiently and on a preparative scale. acs.orgresearchgate.net
Comparative Analysis of Synthetic Efficiencies and Atom Economy
Modern synthetic methods generally offer significant improvements over traditional approaches.
| Methodology | Key Advantages | Potential Drawbacks | Impact on Efficiency/Atom Economy |
| Traditional Batch Synthesis | Well-established procedures and equipment. | Often lower yields, longer reaction times, and significant waste generation. | Generally lower atom economy and process efficiency. |
| Diastereoselective Synthesis | High control over stereochemistry, leading to pure stereoisomers. | May require chiral auxiliaries or catalysts, which can be expensive. | Improves value and biological specificity, but may not always improve atom economy if auxiliaries are not recycled. |
| One-Pot/Multicomponent Reactions | Reduced reaction time, solvent use, and waste; improved yields. nih.gov | Can be challenging to optimize for complex substrates. | High potential for increasing both atom economy and overall process efficiency. |
| Flow Chemistry | Excellent process control, enhanced safety, rapid optimization, and easy scalability. azolifesciences.comacs.org | Requires specialized equipment and initial investment. | Significantly improves yields, reduces waste, and enhances safety, leading to higher overall efficiency. |
Chemical Reactivity and Functional Group Transformations of Ethyl 1 Boc 2 Oxopiperidine 4 Carboxylate
Transformations at the Ester Group
The ethyl carboxylate group at the C4 position of the piperidine (B6355638) ring is a primary site for various chemical modifications. These transformations are fundamental for elongating the carbon chain, introducing new functional groups, or preparing the molecule for coupling reactions.
Hydrolysis to the Carboxylic Acid
The ethyl ester of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 1-Boc-2-oxopiperidine-4-carboxylic acid. This saponification is a standard transformation for esters and is typically achieved under basic conditions. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, followed by the elimination of the ethoxide leaving group. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the free carboxylic acid. This hydrolysis is a crucial step for subsequent reactions such as amidation and peptide coupling. cdnsciencepub.comnih.gov
Commonly employed conditions for this transformation are summarized in the table below.
| Reagent | Solvent | Temperature | Product |
| LiOH or NaOH | Tetrahydrofuran (THF)/Water | Room Temperature | 1-Boc-2-oxopiperidine-4-carboxylic acid |
| KOH | Ethanol (B145695)/Water | Reflux | 1-Boc-2-oxopiperidine-4-carboxylic acid |
Transesterification Reactions
Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid or a base. In the context of this compound, reacting it with an excess of another alcohol (e.g., methanol (B129727) or propanol) in the presence of a catalyst like sulfuric acid or sodium methoxide (B1231860) would yield the corresponding methyl or propyl ester. The equilibrium of the reaction is usually driven towards the desired product by using the new alcohol as the solvent. google.com
| Catalyst | Reactant Alcohol | Product |
| H₂SO₄ (acid) | Methanol (CH₃OH) | Mthis compound |
| NaOCH₃ (base) | Propanol (C₃H₇OH) | Propyl 1-Boc-2-oxopiperidine-4-carboxylate |
Reduction to Alcohol Derivatives
The ester functional group can be reduced to a primary alcohol, yielding tert-butyl 4-(hydroxymethyl)-2-oxopiperidine-1-carboxylate. However, the presence of the ketone at the C2 position introduces a challenge of chemoselectivity. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the ketone, resulting in a diol. masterorganicchemistry.comlibretexts.orgchemguide.co.uk
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that generally does not reduce esters under standard conditions. libretexts.orgmasterorganicchemistry.com However, for keto esters, the presence of the adjacent keto group can facilitate the reduction of the ester as well, particularly in solvents like methanol, leading to the formation of the diol. researchgate.net Selective reduction of the ketone to a secondary alcohol while leaving the ester intact may be achievable under carefully controlled conditions, though simultaneous reduction is common.
| Reducing Agent | Typical Solvent | Functional Group(s) Reduced | Product(s) |
| LiAlH₄ | Diethyl Ether, THF | Ester and Ketone | tert-butyl 2-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate |
| NaBH₄/Methanol | Methanol | Ketone (primarily), Ester (possibly) | tert-butyl 2-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate researchgate.net |
Amidation and Peptide Coupling Reactions
Formation of an amide bond from this compound first requires its hydrolysis to the corresponding carboxylic acid, 1-Boc-2-oxopiperidine-4-carboxylic acid. sigmaaldrich.com This carboxylic acid can then be coupled with a primary or secondary amine to form an amide. The direct condensation of a carboxylic acid and an amine is generally inefficient and requires activation of the carboxyl group. researchgate.net
In peptide synthesis, this activation is achieved using coupling reagents. bachem.com The carboxylic acid is converted into a more reactive species, such as an active ester or an acylphosphonium salt, which is then susceptible to nucleophilic attack by the amine. uniurb.itsigmaaldrich.com This method is highly efficient and minimizes side reactions. peptide.com
| Coupling Reagent | Abbreviation | Activating Additive (Optional) |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | - |
| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | 1-Hydroxybenzotriazole (HOBt) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Hydroxybenzotriazole (HOBt) |
| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | 1-Hydroxy-7-azabenzotriazole (HOAt) |
The general procedure involves dissolving the carboxylic acid, amine, coupling reagent, and an organic base (like diisopropylethylamine, DIPEA) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). peptide.comnih.gov
Reactions of the 2-Oxopiperidine Ring System
The 2-oxopiperidine ring contains a lactam, which is a cyclic amide. The carbonyl group at the C2 position is a ketone and exhibits characteristic reactivity, serving as an electrophilic site for nucleophilic attack.
Electrophilic and Nucleophilic Reactions on the Carbonyl Group
Nucleophilic Reactions: The carbonyl carbon at the C2 position is electrophilic due to the polarization of the C=O bond. masterorganicchemistry.com It is susceptible to attack by a wide range of nucleophiles. chemistrysteps.comlibretexts.org This reaction, known as nucleophilic addition, changes the hybridization of the carbonyl carbon from sp² to sp³, forming a tetrahedral intermediate. youtube.com
A common example is the reduction of the ketone to a secondary alcohol using a hydride reducing agent like sodium borohydride (NaBH₄). masterorganicchemistry.comorganicchemistrytutor.com This reaction is generally selective for aldehydes and ketones over esters, although, as mentioned, keto esters can present exceptions. researchgate.net Other strong nucleophiles, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), can also add to the C2 carbonyl, forming a tertiary alcohol after acidic workup.
Electrophilic Reactions: The protons on the carbon atom adjacent to the carbonyl group (the α-carbon, C3) are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles. For instance, the enolate can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide), leading to the introduction of an alkyl group at the C3 position. This reaction provides a method for carbon-carbon bond formation at the position alpha to the lactam carbonyl. acs.org
| Reaction Type | Reagent(s) | Product Type |
| Nucleophilic Addition | 1. NaBH₄2. H₃O⁺ workup | Secondary Alcohol (at C2) |
| 1. CH₃MgBr (Grignard)2. H₃O⁺ workup | Tertiary Alcohol (at C2) | |
| Electrophilic Reaction | 1. LDA (strong base)2. CH₃I (electrophile) | C3-Alkylated Ketone |
Alpha-Functionalization of the Ketone (e.g., Enolate Chemistry)
The carbon atom alpha to the ketone carbonyl group in the piperidine ring is a primary site for functionalization through enolate chemistry. The formation of an enolate under basic conditions allows for the introduction of various electrophiles at this position. While direct studies on this compound are not extensively detailed in the provided context, the reactivity can be inferred from similar N-protected piperidone systems.
Key transformations at the alpha-position include:
Alkylation: The enolate can react with alkyl halides to introduce alkyl chains.
Aldol Reactions: Condensation with aldehydes or ketones can form β-hydroxy ketone adducts.
Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds is another feasible pathway.
The stereochemical outcome of these reactions is often a critical aspect, influenced by the reaction conditions, the nature of the base, and the electrophile used. The rigid conformation of the piperidine ring can provide a degree of stereocontrol in these transformations.
Ring-Opening and Rearrangement Pathways
The glutarimide-like structure within this compound makes it susceptible to ring-opening and rearrangement reactions under specific conditions. Glutarimide (B196013) derivatives are known to be susceptible to hydrolysis. nih.gov
One significant pathway involves the cleavage of an imide C-N bond. For instance, N-Cbz glutarimides have been shown to undergo asymmetric desymmetrization with alcohols through an imide C-N bond cleavage, catalyzed by N-heterocyclic carbenes (NHCs). researchgate.net This type of reaction converts the cyclic imide into an enantioenriched 4-amido ester. researchgate.net A similar transformation could potentially be applied to the lactam portion of the title compound.
Furthermore, N-Boc-acylamide derivatives can undergo rearrangement under basic conditions. researchgate.net Such pathways could be explored for the title compound to generate novel molecular scaffolds. The stability of the lactam ring is a crucial factor, and conditions must be carefully selected to favor either ring functionalization or cleavage.
Modifications and Deprotection of the N-Boc Group
The N-Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org
Acid-Catalyzed Boc Deprotection and Amination
The most common method for the removal of the N-Boc group is through acid catalysis. masterorganicchemistry.com Strong acids like trifluoroacetic acid (TFA) are frequently employed, often in a solvent such as dichloromethane (DCM). masterorganicchemistry.comresearchgate.net The deprotection mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene. masterorganicchemistry.com The resulting carbamic acid readily decarboxylates to yield the free secondary amine. masterorganicchemistry.com
Alternative, more environmentally benign acidic conditions have also been developed, such as using p-toluenesulfonic acid (pTSA) in a deep eutectic solvent. mdpi.com This method offers high yields and simpler workup procedures. mdpi.com Following deprotection, the newly exposed piperidine nitrogen is nucleophilic and can participate in further reactions, such as amination. researchgate.net Reductive amination methods, for example, can be used to introduce new substituents onto the nitrogen. rsc.org
Table 1: Conditions for Acid-Catalyzed N-Boc Deprotection
| Reagent | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temp. | 30 min - 1 hr | A common and rapid method. masterorganicchemistry.comresearchgate.net |
| 1-2M HCl | Organic Solvent (e.g., Dioxane) | Room Temp. | Variable | Often used in solid-phase synthesis to avoid side reactions from TFA. |
| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | Room Temp. | ~30 min | An eco-friendly alternative with high yields. mdpi.com |
This table is generated based on data from the text and is for informational purposes only.
Selective Derivatization of the Exposed Nitrogen
Once the Boc group is removed, the secondary amine of the piperidine ring becomes available for a wide array of derivatization reactions. The nucleophilicity of this nitrogen allows for the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. researchgate.net
Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups using alkyl halides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent. rsc.org
Peptide Coupling: The free amine can be coupled with amino acids or peptides to synthesize peptidomimetics. For example, deprotected aminopiperidines have been coupled with L-phenylalanine to form new dipeptides. rsc.org
These transformations are fundamental in medicinal chemistry for exploring the structure-activity relationship of piperidine-based scaffolds.
Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been widely applied in the synthesis of pharmaceuticals and complex organic molecules. acs.orgnih.govrsc.org Derivatives of this compound can be suitable substrates for various cross-coupling reactions.
The Buchwald-Hartwig amination is a prominent palladium-catalyzed C-N cross-coupling reaction used to form aryl amines. nih.govresearchgate.net If an aryl halide moiety is introduced into the molecule, this reaction can be used to couple the piperidine nitrogen (after deprotection) or another introduced amino group with an aromatic partner. researchgate.net
Another relevant transformation is the cross-coupling involving the N-C(O) bond of the lactam. N-Acyl-glutarimides have been identified as highly reactive precursors for N–C(O) bond cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org This reactivity is attributed to the ground-state destabilization of the amide bond, which facilitates cleavage and coupling. acs.org This suggests that the lactam portion of this compound could potentially be activated for cross-coupling with organoboron reagents or other organometallic partners.
Table 2: Potential Cross-Coupling Reactions
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Potential Application |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd(OAc)₂ / Ligand (e.g., phosphine-based) | N-arylation of the deprotected piperidine ring. researchgate.net |
| Suzuki-Miyaura Coupling | Organoboron Reagent + Organic Halide | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base | C-C bond formation at an appropriately functionalized position. |
| N-C(O) Bond Coupling | Organoboron Reagent + N-Acyl Lactam | Pd Catalyst | Direct functionalization via cleavage of the lactam amide bond. acs.org |
This table is generated based on data from the text and is for informational purposes only.
The development of versatile and reliable catalysts continues to expand the scope of these reactions, enabling their application to increasingly complex and functionalized substrates. acs.org
Advanced Spectroscopic and Stereochemical Characterization for Mechanistic Insights
Elucidation of Reaction Mechanisms through Spectroscopic Probes
Spectroscopic methods are indispensable for confirming the structure of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate and for monitoring its formation and subsequent transformations in chemical reactions.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. While specific spectral data is often proprietary or published within larger synthetic studies, the expected ¹H and ¹³C NMR spectra can be predicted based on the compound's chemical structure.
Analysis of the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in the ¹H NMR spectrum allows for the assignment of each proton in the molecule. For instance, the protons of the ethyl ester group and the tert-butyl group of the Boc protecting group would exhibit characteristic signals. The protons on the piperidine (B6355638) ring would present as a more complex system of multiplets, with their specific shifts and couplings providing critical information about the ring's conformation (e.g., chair, boat, or twist-boat) and the relative orientation (axial vs. equatorial) of the carboxylate substituent.
Similarly, ¹³C NMR spectroscopy would confirm the presence of all 13 carbon atoms in the molecule, with distinct signals for the carbonyl carbons of the ester, the amide (Boc), and the ketone, as well as the carbons of the piperidine ring and the protecting and ester groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine Ring Protons | 2.0 - 4.5 | 30 - 60 |
| Ethyl Ester (CH₂) | ~4.2 (quartet) | ~61 |
| Ethyl Ester (CH₃) | ~1.3 (triplet) | ~14 |
| Boc Group ((CH₃)₃) | ~1.5 (singlet) | ~28 |
| Boc Group (Quaternary C) | - | ~80 |
| C=O (Ketone) | - | >200 |
| C=O (Ester) | - | ~170 |
Note: Data is predictive and based on typical values for similar functional groups.
Mass spectrometry (MS) is a key analytical tool for verifying the molecular weight and elemental composition of this compound. The compound has an empirical formula of C₁₃H₂₁NO₅ and a molecular weight of 271.31 g/mol . sigmaaldrich.com
In techniques like Electrospray Ionization (ESI-MS), the compound is expected to be readily detected as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 272.3. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, distinguishing it from other potential compounds with the same nominal mass.
Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. Characteristic fragmentation would likely involve the loss of the Boc group (100 amu) or parts of the ethyl carboxylate group, providing further structural confirmation. This technique is invaluable for monitoring reaction progress by tracking the disappearance of reactants and the appearance of the target product ion.
Table 2: Expected Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₅ sigmaaldrich.com |
| Molecular Weight | 271.31 sigmaaldrich.com |
| Expected [M+H]⁺ Ion (ESI-MS) | m/z 272.3 |
Chiral Analysis and Enantiomeric Excess Determination
Since the carbon at the 2-position of the piperidine ring is a stereocenter, this compound can exist as two non-superimposable mirror images, or enantiomers: (R) and (S). Chiral analysis is crucial for controlling the stereochemical outcome of asymmetric syntheses.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques for separating and quantifying the enantiomers of chiral compounds. gcms.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times.
For the analysis of this compound, a normal-phase HPLC method employing a polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel series) would be a common approach. researchgate.net An isocratic mobile phase, typically a mixture of hexane and an alcohol like isopropanol, would be used for elution. researchgate.net By comparing the retention times to those of authentic racemic and enantiopure standards, the identity of each enantiomeric peak can be established. The enantiomeric excess (e.e.), a measure of chiral purity, is then calculated from the integrated peak areas of the two enantiomers.
Similarly, chiral GC, often using columns coated with cyclodextrin derivatives, can be employed for the analysis of this and related volatile compounds. gcms.cz
Table 3: Representative Conditions for Chiral HPLC Analysis
| Parameter | Condition |
|---|---|
| Technique | Normal-Phase Chiral HPLC researchgate.net |
| Column | Polysaccharide-based CSP (e.g., Chiralpak IC/AD) researchgate.net |
| Mobile Phase | Hexane / Isopropanol mixture researchgate.net |
| Detection | UV (e.g., at 210 nm) |
| Output | Separate peaks for (R) and (S) enantiomers for e.e. calculation |
Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, wavelength, and temperature).
For Ethyl (S)-1-Boc-2-oxopiperidine-4-carboxylate, a specific rotation value has been reported as [α]²²/D = -12.0° (at 22°C, using the sodium D-line, with a concentration of 0.5 g/100mL in chloroform). sigmaaldrich.com The negative sign indicates that it is levorotatory. The corresponding (R)-enantiomer would be expected to have an equal but opposite (dextrorotatory) specific rotation. This measurement provides a rapid assessment of enantiomeric purity, although it is less precise than chromatographic methods for determining high e.e. values.
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, could also be applied. CD spectroscopy is particularly sensitive to the stereochemistry of chromophores, such as the ketone group in the piperidine ring, and can provide valuable information on the absolute configuration and conformational preferences of the molecule in solution.
Table 4: Reported Optical Rotation Data
| Enantiomer | Specific Rotation ([α]) | Conditions |
|---|---|---|
| (S)-enantiomer | -12.0° sigmaaldrich.com | c = 0.5 in Chloroform, 22°C, 589 nm (Na D-line) sigmaaldrich.com |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique requires a single, high-quality crystal of the compound. While a crystal structure for the title compound itself is not found in the surveyed literature, its application would be highly relevant for an unambiguous structural proof.
Should a suitable crystal of an enantiopure sample of this compound be obtained, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. This information would unequivocally establish the conformation of the piperidine ring in the solid state and confirm the absolute configuration ((R) or (S)) of the stereocenter at the C2 position. Such structural data is invaluable for computational modeling and for understanding structure-activity relationships in derivatives of this compound. Studies on similar piperidine derivatives have successfully used this technique to elucidate detailed solid-state structures and intermolecular interactions. nih.govresearchgate.net
Theoretical and Computational Investigations of Ethyl 1 Boc 2 Oxopiperidine 4 Carboxylate Chemistry
Conformational Analysis using Molecular Mechanics and Quantum Chemistry
For N-Boc-piperidine derivatives, the piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom introduces a significant rotational barrier around the N-C(O) amide bond. This rotation is a key conformational feature, and its energy barrier has been investigated for analogous systems using Density Functional Theory (DFT). For instance, in a study of N-Boc-2-phenylpiperidine, the barrier to rotation of the Boc group was determined. acs.orgnih.gov The half-life for this rotation was calculated to be approximately 4 seconds at -78 °C, indicating a relatively rapid interconversion at this temperature for this specific analog. acs.orgnih.gov
In another study on N-BOC-protected-3,5-bis(arylidene)-4-piperidones, a combination of cryogenic NMR and DFT calculations was employed to analyze the conformational behavior. fsu.eduresearchgate.net These studies revealed the presence of multiple conformations at low temperatures, which could be attributed to the restricted rotation of the N-Boc group and the conformational dynamics of the piperidine ring. researchgate.net
| Parameter | Value (for N-Boc-2-phenylpiperidine) | Method |
|---|---|---|
| Half-life (t1/2) of Boc group rotation at -78 °C | ~4 s | DFT Calculations and VT 1H NMR |
Reaction Mechanism Studies through Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms. It allows for the detailed study of reaction pathways, including the characterization of transition states and the calculation of activation energies.
Transition State Characterization and Activation Energy Calculations
The transition state is a critical point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Its geometry and energy are located and calculated using DFT. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. A computational study on the deprotonation of N-Boc-piperidine found that the activation energy was considerably higher than that for the analogous deprotonation of N-Boc-pyrrolidine, which was in good agreement with experimental observations. researchgate.netnih.gov
Solvent Effects on Reactivity and Selectivity
Solvents can play a crucial role in chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can account for solvent effects through implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a common implicit model where the solvent is treated as a continuous dielectric medium.
The effect of solvent on the rate of thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide has been studied, revealing that the nucleophilic solvation capability of the solvent influences the reaction rate. rsc.org In computational studies, incorporating a solvent model can lead to more accurate predictions of reaction barriers and selectivities. For instance, the choice of solvent can influence the conformational equilibrium of reactants and the stability of charged intermediates, thereby altering the reaction pathway.
Prediction of Chemical Reactivity and Regioselectivity
DFT can also be used to predict the chemical reactivity and regioselectivity of a molecule. By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), one can identify the most probable sites for electrophilic and nucleophilic attack.
The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For Ethyl 1-Boc-2-oxopiperidine-4-carboxylate, the carbonyl oxygen of the 2-oxo group and the ester carbonyl would be expected to have a negative electrostatic potential, making them potential sites for interaction with electrophiles or hydrogen bond donors. The carbonyl carbons, on the other hand, would be electrophilic centers.
The energies of the HOMO and LUMO are also important indicators of reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. The regioselectivity of a reaction can often be predicted by examining the relative contributions of atomic orbitals to the frontier molecular orbitals. For example, in a reaction involving a nucleophile, the site with the largest coefficient of the LUMO on the electrophile is often the preferred site of attack. While no specific DFT studies on the reactivity of this compound have been reported, these general principles would apply.
Molecular Modeling for Ligand-Receptor Interactions (focused on structural binding modes, not biological activity or dosage)
Molecular modeling, particularly molecular docking, is a powerful technique to investigate how a small molecule (ligand) might bind to the active site of a biological macromolecule (receptor), such as an enzyme or a receptor protein. These studies are crucial in drug discovery for understanding the structural basis of ligand binding.
Computational studies on piperidine-based compounds have provided insights into their interactions with various receptors. For example, molecular docking studies of piperidinylpiperidines and spirochromanones have been used to understand their inhibitory activity against certain enzymes. nih.gov Another study focused on the binding of piperidine/piperazine-based compounds to sigma receptors, elucidating the key interactions that stabilize the ligand-receptor complex. nih.govrsc.org
In a hypothetical docking study of this compound with a receptor, the molecule would be positioned in the binding site in various orientations and conformations. The interactions between the ligand and the receptor would then be evaluated. Key interactions could include:
Hydrogen bonding: The carbonyl oxygen of the 2-oxo group and the ester group could act as hydrogen bond acceptors, while the N-H of a deprotected piperidine could act as a hydrogen bond donor.
Hydrophobic interactions: The tert-butyl group of the Boc protecting group and parts of the piperidine ring could engage in hydrophobic interactions with nonpolar residues in the binding site.
Electrostatic interactions: The polar groups of the molecule could form favorable electrostatic interactions with charged or polar residues in the receptor.
The results of such a study would provide a detailed picture of the structural binding mode, highlighting the key residues and interactions responsible for binding affinity and specificity. This information is invaluable for the rational design of new molecules with improved binding properties.
Future Directions and Emerging Research Opportunities
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of complex molecules like Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is traditionally associated with multi-step processes that can be resource-intensive. A significant future direction lies in the development of more sustainable and efficient synthetic routes, embracing the principles of green chemistry.
Current research in the broader field of piperidine (B6355638) synthesis highlights several promising avenues. Biocatalysis, for instance, offers a powerful tool for creating complex, three-dimensional molecules in a more environmentally friendly manner. The use of enzymes can lead to highly selective reactions under mild conditions, reducing the need for harsh reagents and protecting groups. While specific biocatalytic routes to this compound are yet to be extensively reported, the potential for enzymatic transformations to introduce chirality or functionalize the piperidine ring is a key area for future investigation.
Flow chemistry is another rapidly advancing field with significant implications for the synthesis of pharmaceutical intermediates. Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch methods. The application of flow chemistry to the synthesis of piperidine derivatives has been shown to reduce reaction times and improve yields. Future research will likely focus on developing integrated flow syntheses of this compound and its derivatives, potentially combining multiple reaction steps into a single, automated process.
The table below illustrates a comparative overview of traditional versus potential sustainable synthetic approaches for piperidine derivatives.
| Feature | Traditional Batch Synthesis | Potential Sustainable Approaches |
| Catalysts | Often reliant on heavy metals | Biocatalysts (enzymes), organocatalysts |
| Solvents | Often uses hazardous organic solvents | Greener solvents (e.g., water, ionic liquids), solvent-free conditions |
| Energy Consumption | Can be high due to prolonged heating/cooling | Often lower due to milder reaction conditions and efficient heat transfer in flow reactors |
| Waste Generation | Can generate significant amounts of byproducts and waste | Reduced waste through higher selectivity and atom economy |
| Scalability | Can present challenges | Generally more straightforward and safer to scale up in flow systems |
Exploration of Novel Reactivity Patterns and Transformations
The functional group handles present in this compound—a protected amine, a lactam, and an ester—provide a rich platform for exploring novel reactivity patterns and chemical transformations. Future research will undoubtedly focus on leveraging these features to create a diverse array of complex molecular architectures.
One area of emerging interest is the late-stage functionalization of the piperidine core. Techniques such as C-H activation and photocatalysis are enabling chemists to introduce new functional groups at positions that were previously difficult to access. For N-Boc protected piperidines, photocatalytic methods have been shown to allow for regiodivergent α- and β-functionalization, opening up new avenues for derivatization. Applying these methods to this compound could lead to the development of novel compounds with unique substitution patterns.
Multicomponent reactions (MCRs) represent another powerful strategy for rapidly building molecular complexity from simple starting materials. Designing novel MCRs that incorporate this compound as a key component could provide efficient access to libraries of highly functionalized piperidine derivatives. The lactam and ester functionalities could potentially participate in a variety of cascade reactions, leading to the formation of polycyclic systems.
The following table summarizes potential novel transformations for this compound.
| Transformation Type | Potential Reaction | Expected Outcome |
| C-H Functionalization | Photocatalytic C-H amination or arylation | Introduction of new substituents at various positions on the piperidine ring |
| Multicomponent Reactions | Ugi or Passerini-type reactions involving the lactam or ester | Rapid construction of complex, drug-like molecules |
| Ring-Distortion Strategies | Strain-release reactions of bicyclic intermediates derived from the piperidine core | Access to novel bridged or spirocyclic piperidine analogs |
| Decarboxylative Couplings | Conversion of the ester to a carboxylic acid followed by coupling reactions | Formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position |
Application in Automated Synthesis and High-Throughput Experimentation
The increasing demand for large and diverse compound libraries for drug discovery screening has driven the development of automated synthesis platforms and high-throughput experimentation (HTE). This compound is an ideal candidate for integration into these workflows due to its versatile structure and multiple points for diversification.
Automated synthesis platforms, often utilizing flow chemistry, can be programmed to perform a series of reactions in a sequential and unattended manner. By immobilizing this compound on a solid support or using it in a continuous flow setup, it is possible to generate large libraries of derivatives by systematically varying the reagents and reaction conditions. This approach can significantly accelerate the synthesis of novel compounds for biological screening.
High-throughput experimentation allows for the rapid screening of a large number of reaction conditions to identify optimal parameters for a particular transformation. This is particularly valuable for exploring the novel reactivity of this compound. By using microscale reaction formats and robotic liquid handling, researchers can efficiently map out the reaction space and identify new and efficient ways to functionalize this building block.
The table below outlines the potential benefits of using this compound in automated synthesis and HTE.
| Technology | Application to this compound | Key Advantages |
| Automated Flow Synthesis | Sequential derivatization at the nitrogen, ester, and piperidine ring | Rapid library generation, improved reproducibility, enhanced safety |
| High-Throughput Experimentation | Screening of catalysts, solvents, and reagents for novel transformations | Accelerated reaction optimization, discovery of new reactivity |
| Computational Library Design | In silico design of virtual libraries based on the this compound scaffold | Focused library synthesis, improved hit rates in biological screening |
Design of Next-Generation Building Blocks based on Piperidine Architectures
The piperidine motif is one of the most prevalent heterocyclic scaffolds in approved drugs. However, there is a growing recognition of the need to move beyond "flat," two-dimensional structures and explore more three-dimensional chemical space. This compound serves as an excellent starting point for the design of next-generation, 3D-rich building blocks.
One promising strategy is the development of spirocyclic and bridged piperidine analogs. These rigidified scaffolds can offer improved binding affinity and selectivity for biological targets by pre-organizing the appended functional groups in a specific spatial orientation. The functional handles on this compound can be used to initiate intramolecular reactions that lead to the formation of these more complex architectures.
Another important concept in modern drug design is the use of bioisosteric replacements to fine-tune the physicochemical properties of a lead compound. Researchers are actively exploring novel heterocyclic systems that can mimic the piperidine ring while offering advantages in terms of metabolic stability, solubility, or synthetic accessibility. This compound can be a valuable tool in the synthesis of such novel bioisosteres.
The following table presents a comparison of traditional piperidine scaffolds with potential next-generation building blocks.
| Building Block Type | Key Features | Potential Advantages in Drug Discovery |
| Traditional Substituted Piperidines | Flexible, well-established chemistry | Broad applicability, extensive historical data |
| Spirocyclic Piperidines | Rigid, defined 3D geometry | Improved target selectivity, novel intellectual property |
| Bridged Piperidines | Conformationally constrained, unique vectoral display of substituents | Enhanced binding affinity, potential for accessing novel binding pockets |
| Piperidine Bioisosteres | Similar spatial arrangement of functional groups to piperidines but with a different core structure | Modulated physicochemical properties (e.g., pKa, lipophilicity), improved metabolic stability |
Q & A
Q. How can the conformational flexibility of the piperidine ring in Ethyl 1-Boc-2-oxopiperidine-4-carboxylate be experimentally characterized?
Methodological Answer: The Cremer-Pople puckering parameters are the gold standard for quantifying ring conformation. For crystallographic data, refine the structure using SHELXL (part of the SHELX suite) to obtain atomic coordinates . Apply the Cremer-Pople equations to calculate the puckering amplitude () and phase angle (), which distinguish chair, boat, or twist-boat conformations . For solution-phase studies, use NMR coupling constants () and NOE correlations to infer ring puckering dynamics.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Inspect nitrile gloves for integrity before use; employ a "no-touch" removal technique to avoid contamination .
- Ventilation: Use fume hoods for weighing and synthesis to prevent inhalation of fine particulates.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drain disposal to prevent environmental contamination .
Q. Which spectroscopic techniques are most effective for assessing the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze H and C spectra for Boc-group integrity (tert-butyl signals at ~1.4 ppm) and ester carbonyl resonance (~170 ppm).
- HPLC: Use a C18 column with UV detection (210–254 nm) to quantify impurities. Calibrate against a certified reference standard .
- Mass Spectrometry: Confirm molecular ion ([M+H]) and fragmentation patterns using ESI-MS or HRMS .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical data on the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometries using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model transition states and electron density maps . Compare computed IR frequencies or NMR chemical shifts (via gauge-invariant atomic orbitals) with experimental data to validate models.
- Energy Decomposition Analysis (EDA): Investigate steric clashes from the Boc group by partitioning interaction energies into electrostatic, exchange, and dispersion terms .
Q. What strategies optimize the synthesis of this compound while mitigating steric hindrance from the Boc group?
Methodological Answer:
- Stepwise Protection: Introduce the Boc group early to avoid competing reactions. Use mild bases (e.g., DMAP) during carboxylation to prevent deprotection.
- Solvent Selection: Employ polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor reaction progress via in-situ FTIR for carbonyl stretching bands (~1650–1750 cm).
- Catalysis: Test Pd/C or enzyme-mediated catalysis for selective transformations under low-temperature conditions .
Q. How does the Boc group influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate samples at 40°C/75% RH and analyze degradation products via LC-MS. Compare Boc-deprotection rates (e.g., TFA-mediated cleavage) under acidic vs. neutral conditions .
- Thermogravimetric Analysis (TGA): Quantify thermal decomposition onset temperatures. Correlate with DSC data to identify polymorphic transitions or melting points .
Q. How to address discrepancies in crystallographic data refinement for this compound?
Methodological Answer:
- Twinned Data: Use SHELXD for structure solution and SHELXL for refinement. Apply the TWIN/BASF commands to model twinning ratios. Validate with R and CC metrics .
- Disorder Modeling: For flexible side chains, refine occupancies and anisotropic displacement parameters (ADPs) using PART instructions in SHELXL .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR and X-ray data regarding the compound’s conformation?
Methodological Answer:
- Dynamic Effects: Use variable-temperature NMR to detect ring-flipping (ΔG via Eyring equation). Compare with DFT-derived energy barriers.
- Crystallographic vs. Solution States: Note that X-ray captures a single conformation, while NMR reflects a Boltzmann-weighted average. Apply QM/MM simulations to model solvent effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
